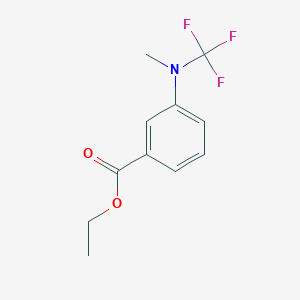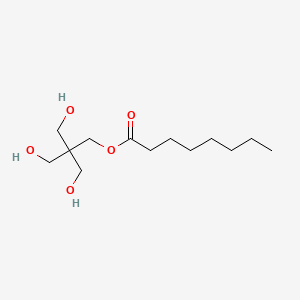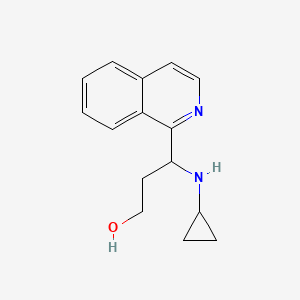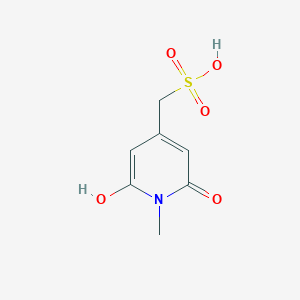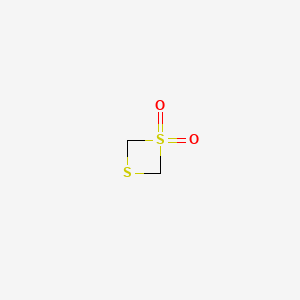
1,3-Dithietan-1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithietan-1,1-dioxide: is a sulfur-containing heterocyclic compound with the molecular formula C₂H₄O₂S₂ . It is characterized by a four-membered ring structure containing two sulfur atoms and one dioxide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dithietan-1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of 1,3-dithietane using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction typically occurs under mild conditions and yields the desired dioxide compound .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The choice of oxidizing agent and reaction conditions can vary depending on the specific requirements of the production facility .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dithietan-1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide back to the corresponding thietane.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, and halides
Major Products:
Sulfoxides and sulfones: from oxidation.
Thietane: from reduction.
Various substituted derivatives: from nucleophilic substitution
Applications De Recherche Scientifique
1,3-Dithietan-1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and insecticidal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 1,3-dithietan-1,1-dioxide involves its ability to undergo various chemical transformations. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the dioxide group, which can stabilize or destabilize intermediates during chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its sulfur atoms .
Comparaison Avec Des Composés Similaires
1,3-Dithiane: A related compound with a similar ring structure but without the dioxide group.
1,2-Dithietane: Another sulfur-containing heterocycle with a different ring structure.
Thietane-1,1-dioxide: A compound with a similar dioxide group but a different ring size .
Uniqueness: 1,3-Dithietan-1,1-dioxide is unique due to its specific ring structure and the presence of the dioxide group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
60743-07-9 |
|---|---|
Formule moléculaire |
C2H4O2S2 |
Poids moléculaire |
124.19 g/mol |
Nom IUPAC |
1,3-dithietane 1,1-dioxide |
InChI |
InChI=1S/C2H4O2S2/c3-6(4)1-5-2-6/h1-2H2 |
Clé InChI |
IMOOXNHDHWCALS-UHFFFAOYSA-N |
SMILES canonique |
C1SCS1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


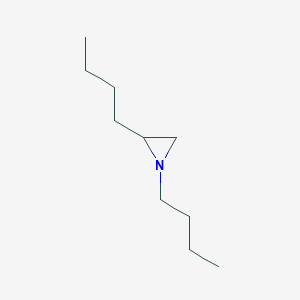
![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952693.png)
![2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol](/img/structure/B13952697.png)
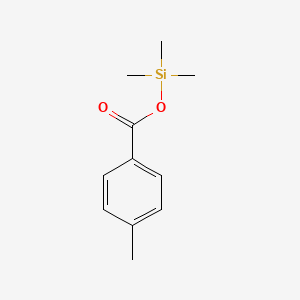
![5-[(4-Bromophenyl)methyl]-2-(o-tolyl)imidazo[4,5-c]pyridine](/img/structure/B13952709.png)
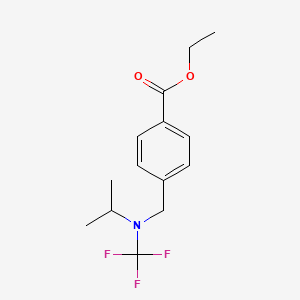

![Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-](/img/structure/B13952723.png)
![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)hydrazinecarboxylate](/img/structure/B13952726.png)
